Potent and selective M4 mAChr positive allosteric modulator (IC50 = 380 nM). Does not possess intrinsic agonist activity. Inhibits behavioural and neurochemical effects of cocaine. Active in vivo. VU0152100 is a positive allosteric modulator of M4 muscarinic acetylcholine receptors. It potentiates calcium mobilization induced by acetylcholine (ACh) in CHO-K1 cells expressing the rat M4 receptor with an EC50 value of 380 nM. VU0152100 is selective for M4 over M1, M2, M3 and M5 receptors, as well as a panel of 68 additional GPCRs, ion channels, transporters, and enzymes, but does bind to the benzodiazepine binding site of the GABAA receptor at 10 µM. It reduces cocaine-induced increases in locomotor activity and cocaine self-administration in mice when administered at a dose of 1 mg/kg. VU0152100 is a highly selective M4 positive allosteric modulator (PAM) that exerts central effects after systemic administration. VU0152100 dose-dependently reverses amphetamine-induced hyperlocomotion in rats and wild-type mice, but not in M4 KO mice. VU0152100 also blocks amphetamine-induced disruption of the acquisition of contextual fear conditioning and prepulse inhibition of the acoustic startle reflex.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trapidil is an inhibitor of PDGF-induced activity and an antiplatelet agent. It inhibits PDGF-induced proliferation of U251MG glioma cells and isolated rat aortic smooth muscle cells in a concentration-dependent manner. Trapidil (1 mM) inhibits platelet aggregation induced by ADP, arachidonic acid, or U-46619 in washed isolated human platelets. It reduces increases in intimal thickness and prevents restenosis induced by balloon angioplasty in rabbits fed a high-cholesterol diet when administered at a dose of 30 mg/kg. Trapidil is a member of triazolopyrimidines. Trapidil, a platelet-derived growth factor antagonist, was originally developed as a vasodilator and anti-platelet agent and has been used to treat patients with ischemic coronary heart, liver, and kidney disease. A coronary vasodilator agent.
CP 101,606 is a noncompetitive antagonist of NMDA receptors containing the NR2B subunit (Kd = 4.2 nM). CP 101,606 is highly selective for NR1/NR2B-containing NMDA receptors over NR1, NR2A, and NR2B subunits alone and NR1/NR2A receptors in HEK293 cell homogenates. In vivo, CP 101,606 (30 mg/kg, s.c.) inhibits mechanical hyperalgesia following carrageenan challenge in rats. It also inhibits licking behavior in rats induced by capsaicin and phorbol-12-myristate-13-acetate (PMA; ED50s = 7.5 and 5.7 mg/kg, respectively). CP 101,606 reverses catalepsy in rats induced by haloperidol with an ED50 value of 0.4 mg/kg. CP 101,606 (1 mg/kg, s.c.) alone or in combination with L-DOPA methyl ester temporarily improves parkinsonian symptoms in an MPTP model of Parkinson's disease in rhesus monkeys. CP-101,606 (Traxoprodil) is a substituted 4-phenylpiperidine and is localized in the fore brain neurons. Traxoprodil, also known as CP-101606 and CP 98113, is a NR2B N-Methyl-D-Aspartate (NMDA) antagonist potentially for the treatment of major depressive. Traxoprodil potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Traxoprodil decreases pentylenetetrazol-induced seizures.
Trazium esilate, also known as EGYT-3615, is an adrenergic receptor antagonist potentially for the
treatment of major depressive disorder. Trazium esilate is a weak displacer on a1-, a2- and D2-receptors, however, it induced a2-receptor desenzitization after repeated treatment. It had no influence on rat brain cortical noradrenaline and striatal dopamine release evoked by high K+ concentration, but it increased the spontaneous dopamine outflow in rat striatum.
Trazodone is a synthetic triazolopyridine derivative, antidepressant and sedative Trazodone acts as a serotonin uptake inhibitor, chemically unrelated to tricyclic, tetracyclic, or other antidepressants. It is effective in patients with schizoaffective disorders; major depressive disorders; and depressive disorders associated with insomnia and anxiety. (NCI04) Trazodone is a serotoninergic modulating antidepressant that is used in therapy of depression, aggressive behavior and panic disorder. Trazodone therapy can be associated with transient, usually asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury. Trazodone is an N-arylpiperazine in which one nitrogen is substituted by a 3-chlorophenyl group, while the other is substituted by a 3-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)propyl group. It has a role as an antidepressant, a sedative, an adrenergic antagonist, a H1-receptor antagonist, a serotonin uptake inhibitor and an anxiolytic drug. It is a N-alkylpiperazine, a N-arylpiperazine, a triazolopyridine and a member of monochlorobenzenes.
Trazodone (hydrochloride) (CRM) is a certified reference material categorized as a sedative. It has less abuse potential in persons with a history of previous substance abuse than triazolam or zolpidem. This product is intended for research and forensic applications. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Trazodone Hydrochloride is the hydrochloride salt form of trazodone, a synthetic triazolopyridine derivative with antidepressant and sedative properties. Based on studies from animal models, trazodone selectively inhibits the re-uptake of serotonin by synaptosomes in the brain, thereby increasing serotonin levels in the synaptic cleft and potentiating serotonin activity. Trazodone is not a monoamine oxidase inhibitor and, unlike amphetamine-type drugs, does not stimulate the central nervous system. The sedative effect of trazodone is likely via alpha-adrenergic and mild histamine H1 blocking actions. Trazodone hydrochloride is a hydrochloride salt prepared from equimolar amounts of trazodone and hydrogen chloride. It has a role as a serotonin uptake inhibitor, a H1-receptor antagonist, an adrenergic antagonist, a sedative and an antidepressant. It contains a trazodone. A serotonin uptake inhibitor that is used as an antidepressive agent. It has been shown to be effective in patients with major depressive disorders and other subsets of depressive disorders. It is generally more useful in depressive disorders associated with insomnia and anxiety. This drug does not aggravate psychotic symptoms in patients with schizophrenia or schizoaffective disorders. (From AMA Drug Evaluations Annual, 1994, p309)
TRC-19 is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase. TRC-19 showed an IC50 of 9 nM and 89-fold selectivity in favor of Toxoplasma gondii DHFR. TS-DHFR an attractive target for pharmacologic intervention. Thus, competitive inhibition of the DHFR domain has been used extensively in the clinic for the treatment of parasitic infections, including toxoplasmosis.